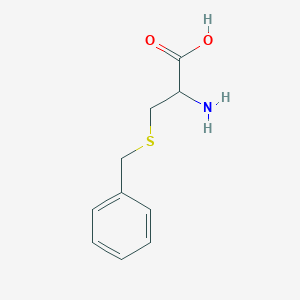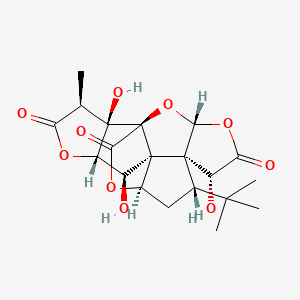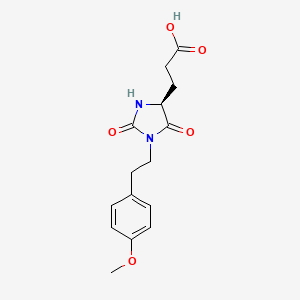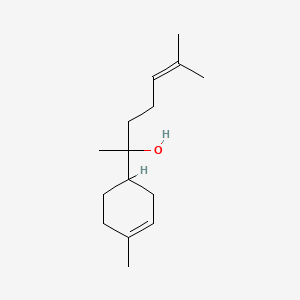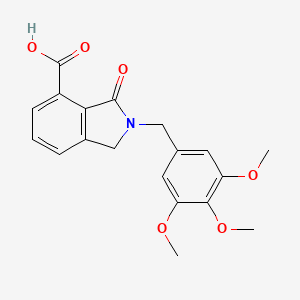
3-oxo-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with a unique molecular structure It features a trimethoxybenzyl group attached to an isoindole core, which is further functionalized with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the trimethoxybenzyl precursor, which is then subjected to a series of reactions to introduce the isoindole and carboxylic acid functionalities. Key steps may include:
Formation of the Trimethoxybenzyl Intermediate: This can be achieved through the methylation of a benzyl compound using reagents like methyl iodide in the presence of a base.
Cyclization to Form the Isoindole Core: The trimethoxybenzyl intermediate undergoes cyclization with appropriate reagents to form the isoindole ring.
Introduction of the Carboxylic Acid Group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trimethoxybenzyl group can undergo substitution reactions, where one or more methoxy groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-oxo-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-oxo-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trimethoxybenzyl group can enhance binding affinity, while the isoindole core may facilitate specific interactions with target proteins. This compound may inhibit or activate certain pathways, depending on its binding mode and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzyl derivatives: These compounds share the trimethoxybenzyl group but differ in their core structures.
Isoindole derivatives: Compounds with similar isoindole cores but different substituents.
Uniqueness
3-oxo-2-(3,4,5-trimethoxybenzyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to the combination of its trimethoxybenzyl group and isoindole core, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-oxo-2-[(3,4,5-trimethoxyphenyl)methyl]-1H-isoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-14-7-11(8-15(25-2)17(14)26-3)9-20-10-12-5-4-6-13(19(22)23)16(12)18(20)21/h4-8H,9-10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOTYEPYPXIJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7782853.png)
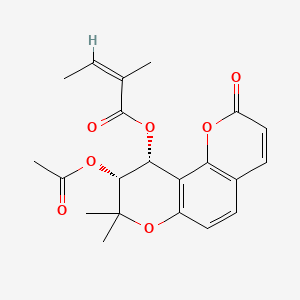
![[3-(4-fluorophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B7782865.png)
![(2Z)-6-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7782869.png)

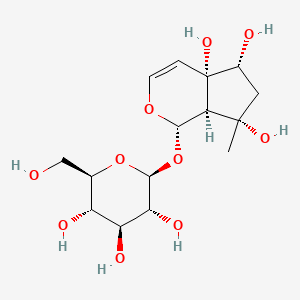
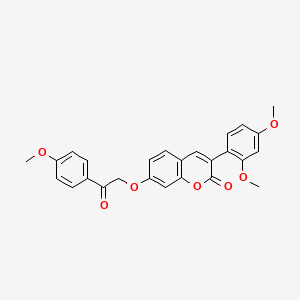
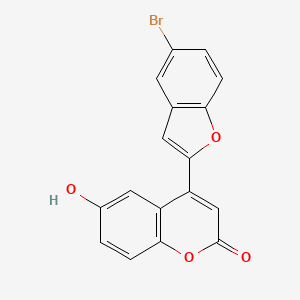
![(6aS)-4,5,6,6a,7,8-Hexahydro-2,11,12-trimethoxy-6-methylbenzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,10-diol](/img/structure/B7782929.png)
![(2S)-2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B7782934.png)
